Carbamic acid, dimethyldithio-, 2-benzothiazolyl ester
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Overview
Description
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate typically involves the reaction of 2-mercaptobenzothiazole with N,N-dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes by binding to their active sites. For example, it can inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in bacteria, leading to antimicrobial effects. The compound can also induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate can be compared with other benzothiazole derivatives such as:
2-Mercaptobenzothiazole: Used as a vulcanization accelerator and corrosion inhibitor.
Benzothiazole-2-thiol: Known for its antimicrobial and antifungal properties.
Benzothiazole-2-sulfonamide: Exhibits anti-inflammatory and anticancer activities.
The uniqueness of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate lies in its combination of the benzothiazole ring with the dimethylcarbamodithioate group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
3432-25-5 |
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Molecular Formula |
C10H10N2S3 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H10N2S3/c1-12(2)10(13)15-9-11-7-5-3-4-6-8(7)14-9/h3-6H,1-2H3 |
InChI Key |
DQXSUEZFMYQFSC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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